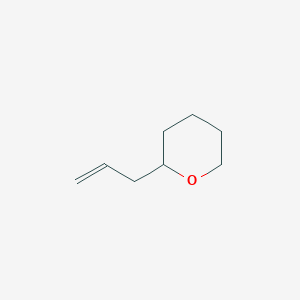

2-Allyltetrahydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

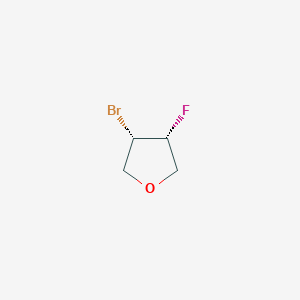

2-Allyltetrahydro-2H-pyran is a chemical compound with the molecular formula C8H14O .

Synthesis Analysis

The synthesis of 2H-pyrans, such as 2-Allyltetrahydro-2H-pyran, often involves ring-expansion of monocyclopropanated heterocycles . This process is stereoselective, scalable, and metal-free, leading to highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Molecular Structure Analysis

The molecular structure of 2-Allyltetrahydro-2H-pyran consists of a six-membered ring containing one oxygen atom . The exact structure can be determined using techniques such as 3D electron diffraction .Chemical Reactions Analysis

The chemical reactions involving 2H-pyrans are diverse. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can tolerate various substitution patterns and a number of functional groups .Scientific Research Applications

Synthesis of Heterocycles

“2-Allyltetrahydro-2H-pyran” is used in the synthesis of 2H-pyrans . The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

Antitumor Activity

Pyrano-fused derivatives of “2-Allyltetrahydro-2H-pyran” have shown promising antitumor activity . These derivatives were screened against four human tumor cell lines and most of the compounds possessed comparable cytotoxicity to 10-hydroxycamptothecin (HCPT) in vitro .

Synthesis of Benzene Derivatives

“2-prop-2-enyloxane” has been used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives . These derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .

Biomedical Applications

Polypropylene (PP), a polymer that can be derived from “2-prop-2-enyloxane”, has versatile applications in the biomedical sector . This includes the use of PP in the construction of medical devices .

Automotive Applications

PP derived from “2-prop-2-enyloxane” is also widely used in the automotive industry . Its unique molecular arrangement, which consists of propylene monomers joined together in an unbent chain, provides several benefits including increased crystallinity, superior chemical resistance, inferior density, and satisfactory mechanical strength .

Aerospace Applications

The aerospace industry also benefits from the use of PP derived from "2-prop-2-enyloxane" . Its exceptional properties, cost-effectiveness, and ease of processing make it a suitable material for various applications in this sector .

Air/Water Filtration

PP derived from “2-prop-2-enyloxane” is used in air and water filtration systems . Its superior chemical resistance and satisfactory mechanical strength make it an ideal material for these applications .

Physical Properties Research

Research has been conducted on the physical properties of “2-prop-2-enyloxane” based single crystals using molecular mechanics . This research contributes to our understanding of the properties of this compound and its potential applications .

Future Directions

properties

IUPAC Name |

2-prop-2-enyloxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLROWLNDRDYCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyltetrahydro-2H-pyran | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)

![N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2394228.png)

![4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2394233.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2394236.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394248.png)